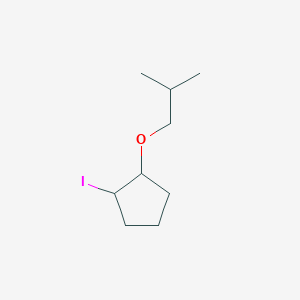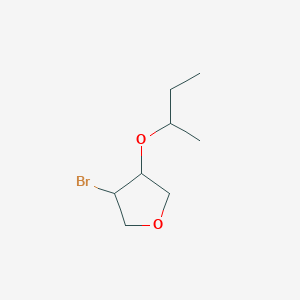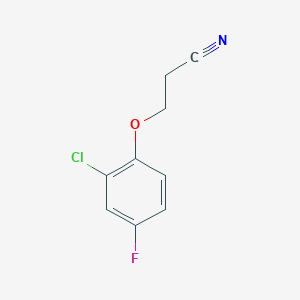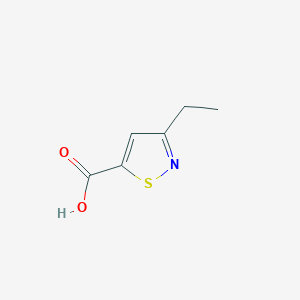![molecular formula C7H7BrN4O B13082619 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromofuran moiety attached to a triazole ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of Bromofuran-3-ylmethyl Intermediate: The bromofuran is then reacted with a suitable methylating agent to form the 5-bromofuran-3-ylmethyl intermediate.
Cyclization with Triazole: The intermediate is then subjected to cyclization with 1H-1,2,4-triazole under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromofuran moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(5-Bromofuran-3-yl)methyl]-cyclopropane-1-carbaldehyde
- 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)furan
- 1-[(5-Bromofuran-3-yl)methyl]-5-methylpyrazol-3-amine
Uniqueness
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of a bromofuran moiety and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H7BrN4O |
|---|---|
Peso molecular |
243.06 g/mol |
Nombre IUPAC |
1-[(5-bromofuran-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7BrN4O/c8-6-1-5(3-13-6)2-12-4-10-7(9)11-12/h1,3-4H,2H2,(H2,9,11) |
Clave InChI |
ZLCMGGPHWSZMPE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C1CN2C=NC(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















